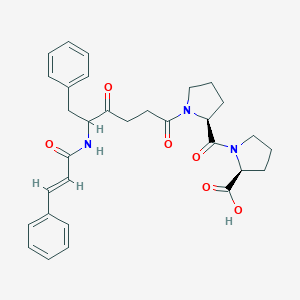
Cinnamoyl-phe-(C)gly-pro-pro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamoyl-phe-(C)gly-pro-pro, commonly known as CPP, is a peptide that has been extensively studied for its potential therapeutic applications. CPP is a small peptide consisting of four amino acids and is synthesized through various methods.
Wirkmechanismus
CPP is believed to enhance the cellular uptake of various compounds by facilitating their transport across the cell membrane. CPP is also believed to have antimicrobial and anticancer properties through its ability to disrupt the cell membrane of bacteria and cancer cells.
Biochemische Und Physiologische Effekte
CPP has been shown to have various biochemical and physiological effects, including its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its ease of synthesis and its ability to enhance the cellular uptake of various compounds. However, CPP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of CPP, including its use as a drug delivery system for various compounds, its potential therapeutic applications in the treatment of various diseases, and its use in combination with other compounds to enhance their efficacy. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Conclusion:
In conclusion, CPP is a small peptide with potential therapeutic applications. CPP can be synthesized through various methods and has been extensively studied for its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Synthesemethoden
CPP can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a solid support, whereas solution-phase peptide synthesis involves the coupling of amino acids in solution. CPP can also be synthesized through enzymatic methods, including the use of proteases and peptidases.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system and its ability to enhance the absorption of various compounds. CPP has also been shown to have antimicrobial and anticancer properties. CPP has been studied in vitro and in vivo, and its potential therapeutic applications are currently being investigated in clinical trials.
Eigenschaften
CAS-Nummer |
121822-29-5 |
|---|---|
Produktname |
Cinnamoyl-phe-(C)gly-pro-pro |
Molekularformel |
C31H35N3O6 |
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H35N3O6/c35-27(16-18-29(37)33-19-7-13-25(33)30(38)34-20-8-14-26(34)31(39)40)24(21-23-11-5-2-6-12-23)32-28(36)17-15-22-9-3-1-4-10-22/h1-6,9-12,15,17,24-26H,7-8,13-14,16,18-21H2,(H,32,36)(H,39,40)/b17-15+/t24?,25-,26-/m0/s1 |
InChI-Schlüssel |
DMQWIWWUQXRXSS-KNDPRKAVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Synonyme |
(5-cinnamido-4-oxo-6-phenylhexanoyl)prolyl-proline cinnamoyl-Phe-(C)Gly-Pro-Pro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



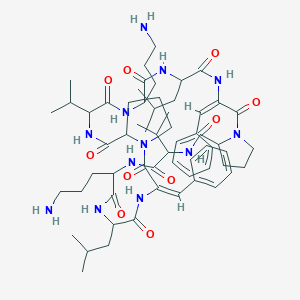
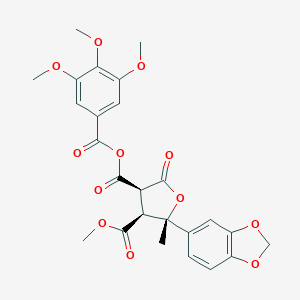
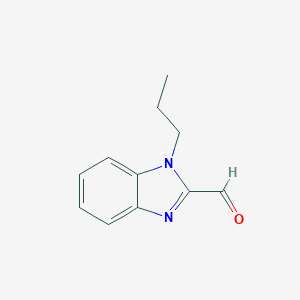
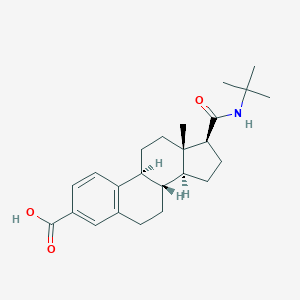
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
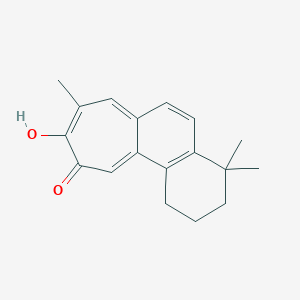
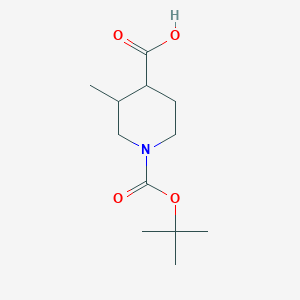
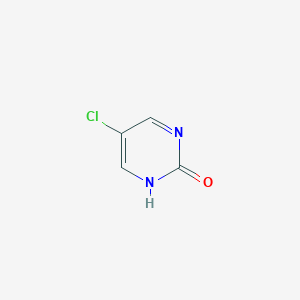
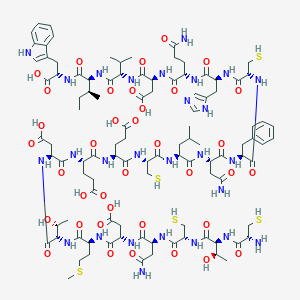
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
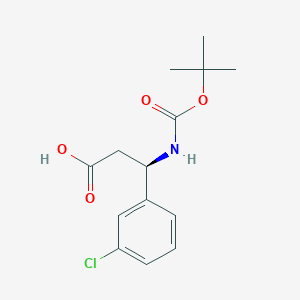
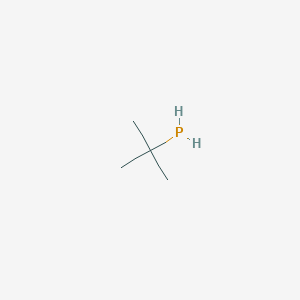
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)